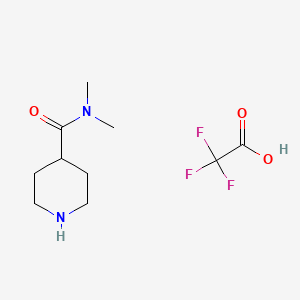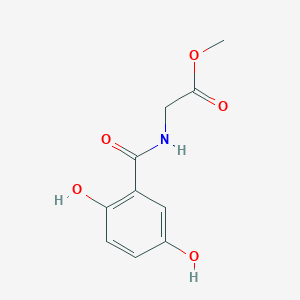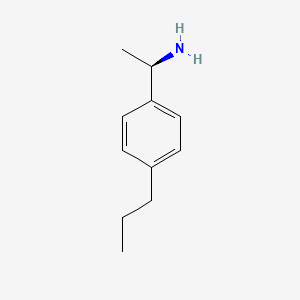
(1R)-1-(4-propylphenyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(4-propylphenyl)ethan-1-amine is an organic compound that belongs to the class of amines. It features a chiral center at the first carbon, making it optically active. This compound is characterized by the presence of a propyl group attached to the phenyl ring and an amine group attached to the ethan-1-amine backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-propylphenyl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, (1R)-1-(4-propylphenyl)ethanone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
Industrial production of (1R)-1-(4-propylphenyl)ethan-1-amine may involve catalytic hydrogenation of the corresponding nitrile or imine intermediates. This process often employs metal catalysts such as palladium on carbon (Pd/C) or Raney nickel under high-pressure hydrogen gas.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1-(4-propylphenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like NaBH4 or LiAlH4 are commonly employed.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects or as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals or as a building block in material science.
Mecanismo De Acción
The mechanism of action of (1R)-1-(4-propylphenyl)ethan-1-amine depends on its specific interactions with molecular targets. It may act by binding to receptors or enzymes, altering their activity. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
(1R)-1-(4-methylphenyl)ethan-1-amine: Similar structure with a methyl group instead of a propyl group.
(1R)-1-(4-ethylphenyl)ethan-1-amine: Similar structure with an ethyl group instead of a propyl group.
Uniqueness
(1R)-1-(4-propylphenyl)ethan-1-amine is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity compared to its methyl and ethyl analogs.
Propiedades
Fórmula molecular |
C11H17N |
|---|---|
Peso molecular |
163.26 g/mol |
Nombre IUPAC |
(1R)-1-(4-propylphenyl)ethanamine |
InChI |
InChI=1S/C11H17N/c1-3-4-10-5-7-11(8-6-10)9(2)12/h5-9H,3-4,12H2,1-2H3/t9-/m1/s1 |
Clave InChI |
JJHHWCQQAOZVKQ-SECBINFHSA-N |
SMILES isomérico |
CCCC1=CC=C(C=C1)[C@@H](C)N |
SMILES canónico |
CCCC1=CC=C(C=C1)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


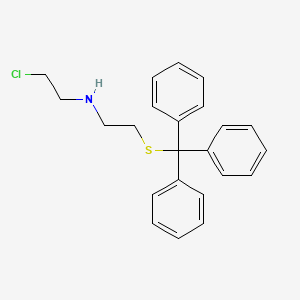
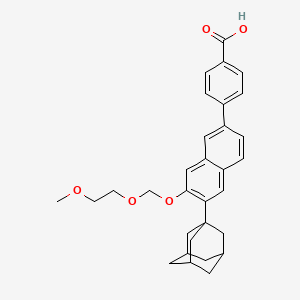
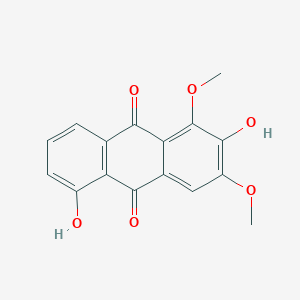
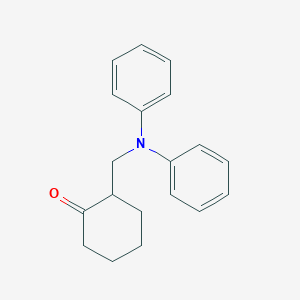
![Tert-butyl 4-[1,2-bis(benzotriazol-1-yl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]ethyl]piperazine-1-carboxylate](/img/structure/B13146195.png)
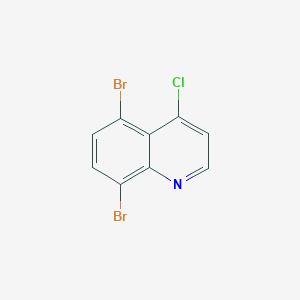
![2-[(1-Methylpiperidin-4-yl)amino]acetamide](/img/structure/B13146201.png)
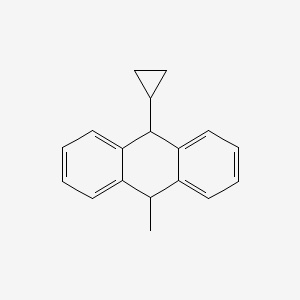

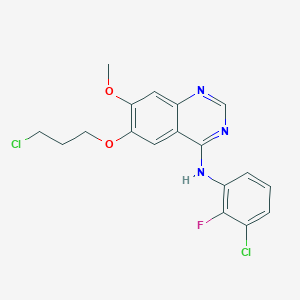
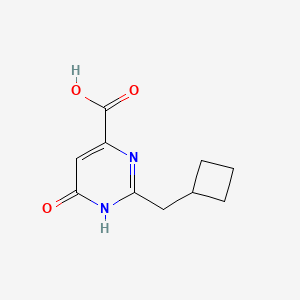
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-seryl-L-leucinamide](/img/structure/B13146244.png)
